N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide
Description
N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide is a bis-hydrazone compound featuring two 3-nitrobenzylidene moieties attached to a pentane dihydrazide backbone. The nitro groups at the meta positions of the benzylidene rings enhance electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. Such compounds are typically synthesized via condensation reactions between dihydrazides and nitro-substituted benzaldehydes under acidic conditions.
Properties
CAS No. |
303083-29-6 |
|---|---|
Molecular Formula |
C19H18N6O6 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-1-6-16(10-14)24(28)29)8-3-9-19(27)23-21-13-15-5-2-7-17(11-15)25(30)31/h1-2,4-7,10-13H,3,8-9H2,(H,22,26)(H,23,27)/b20-12+,21-13+ |
InChI Key |
SQNZMWWARSPCIZ-ZIOPAAQOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide typically involves the condensation of 3-nitrobenzaldehyde with pentanedihydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: The major products are typically nitro-substituted derivatives.
Reduction: The major products are amine-substituted derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of advanced materials, such as functionalized carbon nanotubes for adsorption and catalysis
Mechanism of Action
The mechanism of action of N’(1),N’(5)-Bis(3-nitrobenzylidene)pentanedihydrazide involves its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to metal ions and enzymes.
Comparison with Similar Compounds
Structural and Backbone Variations
- N,N'-Bis(3-nitrobenzylidene)ethane-1,2-diamine (L2): This compound shares the 3-nitrobenzylidene group but employs an ethane diamine backbone instead of pentane dihydrazide.
- 3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) : This compound substitutes the pentane backbone with a benzohydrazide core. The aromatic ring introduces rigidity and π-conjugation, altering electronic properties and solubility compared to the aliphatic pentane chain .
Table 1: Structural Comparison
| Compound | Backbone Type | Key Substituents | Flexibility |
|---|---|---|---|
| Target Compound | Pentane dihydrazide | Two 3-nitrobenzylidene | Moderate |
| N,N'-Bis(3-nitrobenzylidene)ethane-1,2-diamine | Ethane diamine | Two 3-nitrobenzylidene | Low |
| 3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide | Benzohydrazide | 3-Nitrobenzylidene + nitro | Rigid |
Biological Activity
N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide is a bis-Schiff base compound that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes two 3-nitrobenzylidene groups linked by a pentanedihydrazide backbone. The incorporation of nitro groups is significant, as they can influence the biological properties of the compound.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzaldehyde and pentanedihydrazide. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product. Structural characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the identity and structure of the synthesized compound.
Table 1: Synthesis Conditions
| Parameter | Details |
|---|---|
| Reactants | 3-Nitrobenzaldehyde, Pentanedihydrazide |
| Solvent | Ethanol |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 75% |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study: Antimicrobial Efficacy
In a study published in ResearchGate, the compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
Cytotoxicity assays have also been conducted to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines demonstrated that the compound exhibits selective cytotoxicity, with IC50 values ranging from 20 to 50 µM depending on the cell line tested.
Case Study: Cytotoxic Effects
A study focusing on MCF-7 breast cancer cells reported an IC50 value of 30 µM for this compound, suggesting potential as an anticancer agent. Further investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 25 |
| A549 | 40 |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and bacterial metabolism.
Key Findings from Docking Studies
- Target Enzyme: DNA gyrase
- Binding Affinity: -8.5 kcal/mol
- Key Interactions: Hydrogen bonding with active site residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
